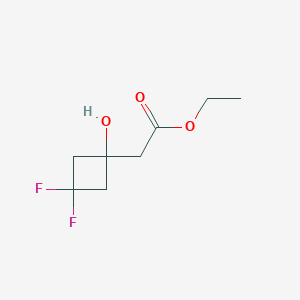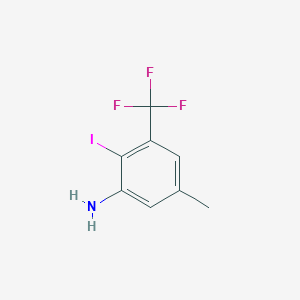
2-hydroxy-N,N,6-trimethyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N,N,6-trimethyl-3-nitrobenzamide is a chemical compound with the molecular formula C10H12N2O4 It is characterized by the presence of a hydroxyl group, three methyl groups, and a nitro group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N,N,6-trimethyl-3-nitrobenzamide typically involves the nitration of a precursor compound followed by amide formation. One common method includes the nitration of 2-hydroxy-6-trimethylbenzene using a mixture of nitric acid and sulfuric acid to introduce the nitro group. The resulting nitro compound is then reacted with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.
化学反应分析
Types of Reactions
2-hydroxy-N,N,6-trimethyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methyl groups can participate in electrophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, iron powder (Fe) in acidic conditions
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl)
Major Products Formed
Oxidation: Formation of 2-oxo-N,N,6-trimethyl-3-nitrobenzamide
Reduction: Formation of 2-hydroxy-N,N,6-trimethyl-3-aminobenzamide
Substitution: Formation of various substituted benzamides depending on the electrophile used
科学研究应用
2-hydroxy-N,N,6-trimethyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and cancer cell lines.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets. Research is ongoing to develop derivatives with improved efficacy and reduced toxicity.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of dyes and polymers.
作用机制
The mechanism of action of 2-hydroxy-N,N,6-trimethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various pathways.
相似化合物的比较
2-hydroxy-N,N,6-trimethyl-3-nitrobenzamide can be compared with other similar compounds, such as:
2-hydroxy-N,N,6-trimethylbenzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-hydroxy-N,N,3-trimethyl-6-nitrobenzamide: Positional isomer with the nitro group at a different position, leading to variations in its chemical and biological properties.
2-hydroxy-N,N,6-trimethyl-3-aminobenzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C10H12N2O4 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC 名称 |
2-hydroxy-N,N,6-trimethyl-3-nitrobenzamide |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-5-7(12(15)16)9(13)8(6)10(14)11(2)3/h4-5,13H,1-3H3 |
InChI 键 |
PMFGKKUORWBINK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])O)C(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate](/img/structure/B12851980.png)

![1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12851982.png)



![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12852016.png)


![1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12852033.png)


![Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate](/img/structure/B12852041.png)
